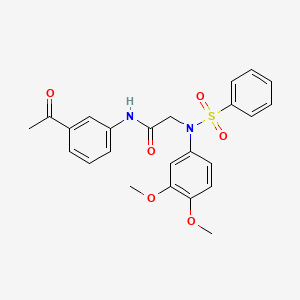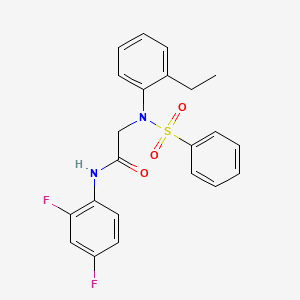![molecular formula C20H24N2O4S B3548708 N-(4-methylbenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3548708.png)
N-(4-methylbenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide
Descripción general
Descripción
N-(4-methylbenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide, also known as MBC94, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, leading to further investigation of its mechanism of action and potential applications.
Mecanismo De Acción
N-(4-methylbenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide binds to the ATP-binding site of Hsp90, preventing the protein from carrying out its chaperone function. This leads to the degradation of Hsp90 client proteins, including many oncogenic proteins that are critical for cancer cell survival. This compound has also been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer effects in a variety of cell lines and animal models. In addition to targeting Hsp90, this compound has also been shown to inhibit the activity of other proteins involved in cancer cell survival, including Akt and ERK. These effects contribute to the overall anti-cancer activity of this compound and make it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-methylbenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide is its specificity for Hsp90 and other target proteins, which reduces the potential for off-target effects. However, this compound can be difficult to synthesize and purify, which can limit its use in large-scale experiments. Additionally, this compound may have limited bioavailability and can be rapidly metabolized in vivo, which may limit its effectiveness as a therapeutic agent.
Direcciones Futuras
Future research on N-(4-methylbenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide could focus on improving its bioavailability and pharmacokinetic properties, as well as identifying potential combination therapies to enhance its anti-cancer effects. Additionally, further investigation of the mechanism of action of this compound could lead to the identification of new targets for cancer therapy. Overall, this compound represents a promising candidate for the development of new cancer treatments and warrants further investigation.
Aplicaciones Científicas De Investigación
N-(4-methylbenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide has been studied extensively for its potential use in cancer treatment, particularly in targeting the protein Hsp90. Hsp90 is a chaperone protein that plays a critical role in the stabilization and folding of many oncogenic proteins, making it an attractive target for cancer therapy. This compound has been shown to inhibit the activity of Hsp90, leading to the degradation of its client proteins and ultimately resulting in cancer cell death.
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-N-[4-(morpholine-4-carbonyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16-3-5-17(6-4-16)15-22(27(2,24)25)19-9-7-18(8-10-19)20(23)21-11-13-26-14-12-21/h3-10H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFDGXOLEHMJPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)N3CCOCC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(5-chloro-2-methoxyphenyl)methanesulfonamide](/img/structure/B3548638.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-4-chloro-3-nitrobenzamide](/img/structure/B3548639.png)
![N-(4-methylbenzyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B3548645.png)
![2-(4-methoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B3548652.png)
![4-methoxy-3-nitro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3548655.png)
![2,4-dichloro-N-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3548664.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B3548669.png)
![N~1~-(3-acetylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B3548690.png)
![2-bromo-N-(5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3548696.png)
![N-(3-chlorobenzyl)-4-methyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3548703.png)

![2-({N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-N-isopropylbenzamide](/img/structure/B3548717.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N-(4-methylbenzyl)methanesulfonamide](/img/structure/B3548719.png)
